An In-Depth Technical Guide to the Physicochemical Characteristics of Boc-Pen(pMeBzl)-OH
An In-Depth Technical Guide to the Physicochemical Characteristics of Boc-Pen(pMeBzl)-OH
This guide provides a comprehensive technical overview of N-α-Boc-S-(p-methylbenzyl)-penicillamine (Boc-Pen(pMeBzl)-OH), a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis. This document delves into the core physicochemical characteristics of this reagent, offering field-proven insights into its application, particularly within the framework of solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Importance of Boc-Pen(pMeBzl)-OH in Peptide Chemistry
Boc-Pen(pMeBzl)-OH is a protected amino acid derivative of penicillamine, an amino acid distinguished by the presence of a gem-dimethyl group at the β-carbon. This unique structural feature imparts significant conformational constraints on the resulting peptide backbone, a property frequently exploited in the design of peptidomimetics and pharmacologically active peptides.
The strategic utility of Boc-Pen(pMeBzl)-OH lies in its dual-protection scheme, which is highly amenable to Boc-chemistry SPPS. The tert-butyloxycarbonyl (Boc) group provides a temporary, acid-labile protection for the α-amino group, while the p-methylbenzyl (pMeBzl) group offers robust, semi-permanent protection for the nucleophilic thiol side chain. This orthogonality is paramount for preventing undesirable side reactions and ensuring the controlled, sequential elongation of the peptide chain.
Core Physicochemical Properties
Precise knowledge of the physicochemical properties of Boc-Pen(pMeBzl)-OH is essential for its effective handling, storage, and application in synthesis. While comprehensive experimental data for some parameters remains proprietary to manufacturers, the following table summarizes the key available information.
| Property | Value | Source(s) |
| Chemical Name | N-(tert-Butoxycarbonyl)-S-(4-methylbenzyl)penicillamine | [1] |
| Synonyms | Boc-Pen(4-MeBzl)-OH, N-Boc-S-(4-methylbenzyl)-L-penicillamine | [2] |
| CAS Number | 198474-61-2 | [1][3] |
| Molecular Formula | C₁₈H₂₇NO₄S | [2] |
| Molecular Weight | 353.48 g/mol | [2] |
| Form | Typically supplied as a dicyclohexylamine (DCHA) salt: C₃₀H₅₀N₂O₄S | [4][5] |
| Molecular Weight (DCHA salt) | 534.79 g/mol | [4][5] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | ≥98% | |
| Storage | Store at -20°C | [5][6] |
Note on DCHA Salt: The use of a dicyclohexylamine (DCHA) salt enhances the stability and handling characteristics of the free acid, which can be advantageous for long-term storage and weighing. The free acid can be generated in situ prior to the coupling reaction.
Spectroscopic and Analytical Characterization (Anticipated)
While specific spectra are not publicly available, the expected spectroscopic signatures of Boc-Pen(pMeBzl)-OH are predictable based on its structure. Researchers should verify the identity and purity of their material using standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the gem-dimethyl protons of the penicillamine residue, the α-proton, the methylene protons of the p-methylbenzyl group, the aromatic protons of the p-methylbenzyl group, and the methyl protons on the benzyl ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons (carboxylic acid and Boc group), the quaternary carbons of the Boc and penicillamine moieties, the aromatic carbons, and the various aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of both the carboxylic acid and the Boc group, and aromatic C-H and C=C stretches.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should readily show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Pen(pMeBzl)-OH is a cornerstone reagent in Boc-based SPPS for introducing penicillamine residues into a peptide sequence. The steric hindrance imparted by the gem-dimethyl group necessitates optimized coupling protocols to ensure high yields.
General Boc-SPPS Workflow for Incorporation of Boc-Pen(pMeBzl)-OH
The following diagram outlines the key steps in a single coupling cycle.
Caption: Generalized workflow for a single coupling cycle in Boc-SPPS.
Detailed Experimental Protocol
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Pen(pMeBzl)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt, DIC/HOBt)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 2-5 minutes.
-
Drain and treat with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[7]
-
Wash the resin thoroughly with DCM, followed by isopropanol and then DMF.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DMF for 2 x 2 minutes.[7]
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Boc-Pen(pMeBzl)-OH:
-
Pre-activation: In a separate vessel, dissolve a 3-fold molar excess of Boc-Pen(pMeBzl)-OH and a suitable coupling agent (e.g., 2.9 equivalents of HBTU/HOBt) in DMF. Add a 6-fold molar excess of DIEA. Allow the pre-activation to proceed for 5-10 minutes.[7]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Causality: The steric hindrance of the penicillamine side chain can slow down the coupling reaction. Therefore, the use of a more reactive uronium/phosphonium-based coupling reagent like HBTU is often preferred over carbodiimides alone. Pre-activation ensures the rapid formation of the active ester, which then reacts with the free amine on the resin.
-
-
Monitoring and Capping:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.
-
If the Kaiser test is positive, a second coupling (double coupling) with fresh reagents is recommended.
-
Alternatively, any unreacted amines can be "capped" using acetic anhydride to prevent the formation of deletion sequences.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Cleavage and Deprotection of the p-Methylbenzyl (pMeBzl) Group
The pMeBzl group is a stable thiol protecting group that is resistant to the mildly acidic conditions used for Boc group removal. Its cleavage requires strong acidolysis, which is typically performed concurrently with the cleavage of the peptide from the resin.
Caption: Cleavage and deprotection of the pMeBzl group.
Cleavage Cocktail:
A common reagent for the removal of the pMeBzl group is anhydrous hydrogen fluoride (HF) in the presence of a scavenger such as anisole.[7]
Peptide-Resin --(HF/anisole, 0°C, 1h)--> Free Peptide
Safety Precaution: Anhydrous HF is an extremely hazardous and corrosive substance that requires specialized equipment and stringent safety protocols.
Alternative, less hazardous "low-HF" or trifluoromethanesulfonic acid (TFMSA)-based cleavage cocktails can also be employed.[7] The choice of the cleavage cocktail will depend on the other amino acid side-chain protecting groups present in the peptide sequence.
Conclusion
Boc-Pen(pMeBzl)-OH is an indispensable tool in the arsenal of peptide chemists, enabling the introduction of conformationally constrained penicillamine residues into synthetic peptides. A thorough understanding of its physicochemical properties and the nuances of its application in Boc-SPPS, particularly the need for optimized coupling strategies and robust cleavage conditions, is crucial for the successful synthesis of complex and pharmacologically relevant peptides.
References
-
P3 BioSystems. Boc-Pen(pMeBzl)-OH. Available from: [Link]
-
Ariadne Genomics. Boc-Pen(pMeBzl)-OH. Available from: [Link]
-
Aapptec Peptides. Boc-Pen(4-MeBzl)-OH [198474-61-2]. Available from: [Link]
-
Angene. Boc-pen(pmebzl)-oh | 198474-61-2. Available from: [Link]
Sources
- 1. Boc-Pen(pMeBzl)-OH, 198474-61-2, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 2. peptide.com [peptide.com]
- 3. Angene - Boc-pen(pmebzl)-oh | 198474-61-2 | MFCD00671677 | AGN-PC-0O6TR3 [japan.angenechemical.com]
- 4. 198474-61-2|Boc-Pen(pMeBzl)-OH.DCHA|BLD Pharm [bldpharm.com]
- 5. apexbt.com [apexbt.com]
- 6. ariadnegenomics.com [ariadnegenomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
